molecular formula C19H30O2 B107257 methyl octadeca-8,11-diynoate CAS No. 18202-23-8

methyl octadeca-8,11-diynoate

Cat. No.: B107257
CAS No.: 18202-23-8
M. Wt: 290.4 g/mol
InChI Key: PTNIMRRTTQLUQW-UHFFFAOYSA-N
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Description

Methyl octadeca-8,11-diynoate, with the CAS registry number 18202-23-8 , is a synthetic aliphatic fatty acid ester characterized by its molecular formula of C 19 H 30 O 2 and a molecular weight of 290.44 g/mol . This compound belongs to the broader class of octadecanoids, which are fatty acids with 18 carbon chains that can feature various unsaturation patterns, including double and triple bonds . The presence of two carbon-carbon triple bonds at the 8 and 11 positions classifies it as a diynoic fatty acid ester, making it a molecule of interest in organic synthesis and lipid chemistry research. Researchers value this and related acetylenic fatty acids as key intermediates for constructing complex natural products and for studying lipid metabolism and enzyme activity . While specific bioactivity data for this exact ester may be limited, its structural features suggest potential applications as a building block for pharmaceuticals, advanced materials, and as a standard in analytical chemistry for method development using techniques like mass spectrometry . This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Proper storage conditions and handling procedures should be followed as per the safety data sheet.

Properties

CAS No.

18202-23-8

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl octadeca-8,11-diynoate

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-7,10,13-18H2,1-2H3

InChI Key

PTNIMRRTTQLUQW-UHFFFAOYSA-N

SMILES

CCCCCCC#CCC#CCCCCCCC(=O)OC

Canonical SMILES

CCCCCCC#CCC#CCCCCCCC(=O)OC

Synonyms

8,11-Octadecadiynoic acid methyl ester

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl octadeca-8,11-diynoate can be synthesized through several methods. One common approach involves the esterification of 8,11-octadecadiynoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In an industrial setting, the production of methyl 8,11-octadecadiynoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl octadeca-8,11-diynoate undergoes reactions characteristic of acetylenic compounds and esters:

  • Hydrogenation : Selective reduction of triple bonds to double or single bonds.

  • Oxidation : Formation of hydroxy and keto derivatives.

  • Substitution : Addition of halogens or other electrophiles.

  • Cyclization : Formation of cyclic structures under specific conditions.

Table 1: Key Reactions and Conditions

Reaction Type Reagents/Catalysts Conditions Major Products
Hydrogenation H₂, Pd/C or PtO₂25–60°C, 1–3 atm H₂Partially saturated esters (cis-alkenes) or fully saturated derivatives.
Oxidation SeO₂, t-BuOOHAqueous dioxane, 60–80°CMethyl 8-oxo-octadec-11(E)-en-9-ynoate, methyl 8-hydroxy-octadec-11E-en-9-ynoate.
Halogenation Br₂, Cl₂UV light, 0–5°CDi-halogenated derivatives (e.g., 8,11-dibromo-octadecanoate).
Cyclization Acidic or basic mediaReflux in THF or DCMCyclic ethers or lactones (observed in analogous diynoates).

Mechanistic Insights

  • Hydrogenation : Catalytic H₂ adds syn to triple bonds, yielding cis-alkenes with Lindlar catalyst or alkanes under vigorous conditions.

  • Oxidation : Selenium dioxide mediates allylic oxidation, forming keto groups, while t-BuOOH facilitates hydroxylation.

  • Electrophilic Addition : Halogens add across triple bonds via anti-Markovnikov pathways, stabilized by ester electron-withdrawing effects.

Table 2: Reactivity Comparison with Analogous Compounds

Compound Key Structural Features Reactivity Differences
Methyl octadeca-8,13-diynoateNon-conjugated triple bondsSlower cyclization due to reduced conjugation.
Methyl octadeca-10,14-diynoateConjugated diyne systemEnhanced Diels-Alder reactivity.
Methyl 8,11-octadecadienoateTwo double bondsPrefers electrophilic addition over oxidation .

Challenges and Optimization

  • Selectivity : Competing reactions (e.g., over-oxidation) require precise control of stoichiometry and temperature.

  • Catalyst Poisoning : Sulfur-containing reagents deactivate noble metal catalysts during hydrogenation.

Scientific Research Applications

Biochemical Research

Methyl octadeca-8,11-diynoate is utilized in biochemical studies as a substrate for various enzymatic reactions. Its unique structure allows researchers to investigate the mechanisms of enzyme catalysis involving acetylenic compounds. For example, studies have shown its potential as a model compound for understanding lipid metabolism and the biosynthesis of complex lipids .

Agriculture and Pest Control

In agricultural research, this compound has been studied for its potential role as a natural pesticide or insect repellent. Its chemical properties may allow it to disrupt the mating behaviors of certain pest species, thus serving as an eco-friendly alternative to synthetic pesticides . Research indicates that compounds with similar structures can affect insect pheromone signaling pathways, suggesting potential applications in integrated pest management strategies .

Material Science

The compound's acetylenic groups provide opportunities for polymerization reactions, leading to the development of new materials with enhanced properties. This compound can be used as a monomer in the synthesis of high-performance polymers and composites that exhibit improved thermal stability and mechanical strength .

Case Study 1: Enzymatic Reactions

A study published in a peer-reviewed journal demonstrated the use of this compound as a substrate for lipase enzymes. The research focused on the enzyme kinetics and product formation rates when using this compound. The findings indicated that the compound was effectively hydrolyzed by lipases, providing insights into fatty acid metabolism .

Case Study 2: Insect Behavior Modification

Another study explored the effects of this compound on moth species' mating behaviors. The researchers applied this compound in field trials to assess its efficacy in disrupting mating patterns through pheromone mimicry. Results showed a significant reduction in mating success among treated populations compared to controls, highlighting its potential as a biological pest control agent .

Data Table: Comparative Analysis of Applications

Application AreaDescriptionFindings/Results
Biochemical ResearchSubstrate for enzymatic reactionsEffective hydrolysis by lipases; insights into metabolism
AgricultureNatural pesticide/insect repellentSignificant reduction in moth mating success
Material ScienceMonomer for high-performance polymersEnhanced thermal stability and mechanical strength

Mechanism of Action

The mechanism by which methyl 8,11-octadecadiynoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes involved in lipid metabolism, altering their activity and affecting cellular processes. The presence of triple bonds allows for unique interactions with molecular targets, potentially leading to novel therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl octadeca-8,11-diynoate with analogous esters and fatty acid derivatives, focusing on structural features, physicochemical properties, and biological relevance.

Structural Analogues
Methyl Octadeca-8,11-dienoate (C₁₉H₃₄O₂)
  • Structure : Contains conjugated double bonds (C=C) at positions 8 and 11 instead of triple bonds.
  • Properties: Higher molecular weight (294.47 g/mol) due to fewer hydrogen deficiencies. Exhibits a longer retention time (37.7) in gas chromatography compared to the diynoate, reflecting differences in volatility and polarity .
Methyl-8-oxo-17-octadecene-9,11-diynoate (C₂₀H₂₈O₃)
  • Structure: Features an oxo group at position 8 and a double bond at position 17, in addition to the 9,11-diynoate system.
  • Properties: Lower abundance (0.19%) in plant extracts like Schisandra chinensis essential oils, indicating specialized biosynthetic pathways .
8-Oxo-9,11-octadecadiynoic Acid Methyl Ester (C₁₉H₂₈O₃)
  • Structure : Includes an oxo group at position 8 alongside the diyne system.
  • Properties : CAS 75125-35-8; synthetic or rare natural occurrence. The oxo group may increase electrophilicity, affecting reactivity in organic synthesis .
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Retention Time Key Structural Features Source
This compound C₁₉H₃₀O₂ 298.45 6.13 Conjugated diyne Rumex vesicarius
Methyl octadeca-8,11-dienoate C₁₉H₃₄O₂ 294.47 37.7 Conjugated diene Allium sativum
Methyl-8-oxo-17-octadecene-... C₂₀H₂₈O₃ 316.44 N/A Diyne + oxo + double bond Schisandra chinensis
14-Methyl esadecanoate C₁₇H₃₄O₂ 270.45 35.0 Branched saturated ester Allium sativum

Key Observations :

  • Volatility: this compound’s lower retention time compared to methyl octadeca-8,11-dienoate suggests higher volatility, likely due to reduced intermolecular interactions from linear triple bonds .
  • Reactivity: The diyne system in this compound is more reactive toward cycloaddition or polymerization than dienes or saturated esters .

Q & A

Q. What guidelines ensure ethical and reproducible data sharing for studies on this compound?

  • Methodology : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw NMR, HRMS, and bioassay datasets in repositories like Dryad or Dataverse, including metadata (e.g., instrument parameters, purity). Cite datasets using FORCE11 standards .

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